N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with fluorine and a pyrazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is classified as an aminopyridine derivative. Its structure includes both a pyridine and a pyrazine ring, which contributes to its unique chemical properties. The presence of the fluorine atom in the pyridine ring enhances its reactivity compared to other halogenated derivatives.
The synthesis of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine can be achieved through several established synthetic routes. One common method involves the reaction of 5-fluoropyridine with pyrazin-2-amine under specific conditions that promote nucleophilic substitution.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine has a molecular formula of . The compound features:
The molecular weight of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is approximately 180.17 g/mol. The compound's structure can be represented using SMILES notation: C1=NC=CN=C1N(C)C2=C(C=CN=C2F)N
.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine can participate in various chemical reactions, including:
Common reaction conditions involve:
The mechanism of action for N-(5-Fluoropyridin-2-yl)pyrazin-2-amine, particularly in medicinal applications, often involves its role as an inhibitor of specific enzymes or proteins involved in disease pathways. For example, it may target cyclin-dependent kinases, which are crucial for cell cycle regulation.
Research indicates that compounds similar to N-(5-Fluoropyridin-2-yl)pyrazin-2-amine exhibit selective inhibition against certain cancer cell lines, suggesting potential use in cancer therapy . Detailed studies are necessary to elucidate the exact biochemical pathways affected by this compound.
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is typically a solid at room temperature with variable melting points depending on purity and crystalline form.
Key chemical properties include:
Relevant data suggests that fluorinated compounds often exhibit unique reactivity patterns compared to their non-fluorinated counterparts due to the electronegative nature of fluorine .
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3